molecular formula C14H13Cl B1352313 4-Methylbenzhydryl chloride CAS No. 779-14-6

4-Methylbenzhydryl chloride

Cat. No.: B1352313
CAS No.: 779-14-6
M. Wt: 216.7 g/mol
InChI Key: RRNSKPOVJIKVNB-UHFFFAOYSA-N
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Description

4-Methylbenzhydryl chloride is a chemical compound used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy .


Synthesis Analysis

The this compound resin is a more acid labile resin than the benzhydryl chloride resin . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .


Molecular Structure Analysis

The molecular formula of this compound is C14H13Cl . The molecular weight is 216.70 g/mol . The InChIKey is RRNSKPOVJIKVNB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The benzyhydryl chloride resins are used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy . These resins are an intermediate between the Merrifield resin and the trityl chloride resins in terms of acid lability .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 216.70 g/mol . It has a complexity of 176 . The compound is canonicalized .

Scientific Research Applications

1. Catalyst Development

4-Methylbenzhydryl chloride derivatives have been utilized in catalyst development, particularly in the synthesis of polyethylenes. For instance, Zhang et al. (2019) reported the use of 4,4′-difluorobenzhydryl-containing nickel(II) bromide and chloride chelates in catalyzing ethylene polymerization. The study found that these catalysts displayed high activity and influenced the structural features of the resulting polyethylene, contributing to properties characteristic of thermoplastic elastomers (Zhang et al., 2019).

2. Synthesis of Peptide Amides

Another significant application of this compound is in the preparation of MBHA (4-methylbenzhydrylamine) resin, widely used as a solid support for the synthesis of peptide amides. Choi et al. (2009) described the preparation of a core–shell-type MBHA resin and evaluated its performance in solid-phase peptide synthesis (SPPS). This preparation method allowed for efficient synthesis and good synthetic performance in SPPS (Choi et al., 2009).

3. Application in Polymerization Processes

This compound derivatives also play a role in the polymerization of ethylene. Liu et al. (2011) synthesized a series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides, which exhibited high activity in ethylene polymerization. These findings suggest their potential utility in industrial polymer production processes (Liu et al., 2011).

4. Solvolysis Studies

The compound has been studied for its role in solvolysis reactions. Liu et al. (1998) examined the solvolysis of monosubstituted benzhydryl chlorides, providing insights into the correlation analysis of solvolytic reactivities and the development of new solvent ionizing power scales. These studies enhance the understanding of solvolysis mechanisms in organic chemistry (Liu et al., 1998).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors . It also advises against contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Methylbenzhydryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and transferases, facilitating the attachment of amines, alcohols, sulfamates, thiols, and phenols. These interactions are crucial for the formation of stable intermediates during the synthesis process .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling proteins, leading to changes in cellular responses and metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with target molecules, leading to the formation of stable intermediates. This process can inhibit or activate enzymes, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSKPOVJIKVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405110
Record name 4-Methylbenzhydryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-14-6
Record name 4-Methylbenzhydryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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